5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrol-3-one core substituted with an amino group, a benzothiazolyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrol-3-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazolyl Group: This step involves the reaction of the pyrrol-3-one intermediate with a benzothiazole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Ethoxylation: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution, using ethoxybenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazolyl group, potentially converting it to a benzothiazoline derivative.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but lacks the ethoxy group.
4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one: Similar structure but lacks the amino group.
Uniqueness
Functional Groups: The presence of the ethoxyphenyl group and the amino group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one provides unique electronic and steric properties, making it distinct from its analogs.
Applications: Its unique structure allows for diverse applications in medicinal chemistry and materials science, setting it apart from similar compounds.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-2-24-13-7-5-6-12(10-13)22-11-15(23)17(18(22)20)19-21-14-8-3-4-9-16(14)25-19/h3-10H,2,11,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAHFPXPUQHPJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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